Luliconazole, (+)-

Description

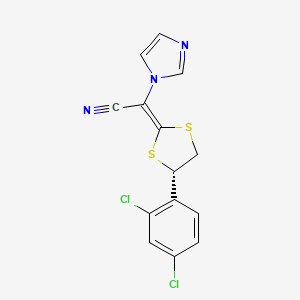

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAOBBFIOAEMLL-MNWMYKRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256424-63-2 | |

| Record name | Luliconazole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256424632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LULICONAZOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/757AJC6576 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Elucidation

Synthetic Pathways and Methodologies

The synthesis of Luliconazole (B1675427) is a multi-step process that requires precise control over stereochemistry to produce the desired (R)-enantiomer selectively. Various synthetic strategies, including chemoenzymatic and purely chemical routes, have been developed to achieve high enantiomeric purity.

The primary challenge in synthesizing Luliconazole is the establishment of the correct stereochemistry at the chiral center. Both enzymatic and catalyst-based chemical methods are employed to achieve this.

Chemoenzymatic synthesis has proven to be a highly effective approach. unimi.it A key strategy involves the enzymatic kinetic resolution of a racemic intermediate. unimi.itresearchgate.net This process often begins with the chemical reduction of an α-chloroketone, such as 2-chloro-1-(2,4-dichlorophenyl)ethanone, to its corresponding racemic alcohol. unimi.itresearchgate.net Following acetylation, the resulting racemic acetate (B1210297) undergoes hydrolysis mediated by a lipase (B570770), such as Novozym 435® or lipase from Thermomyces lanuginosus. unimi.itresearchgate.net These enzymes selectively hydrolyze one enantiomer, allowing for the separation of the desired enantiomerically pure (S)-β-halohydrin, a crucial chiral building block. unimi.itvulcanchem.com This enzymatic step can achieve high enantiomeric excess (>99%) and conversion rates. unimi.it

Alternatively, direct stereoselective reduction of the prochiral ketone (2-chloro-1-(2,4-dichlorophenyl) ethanone) can be accomplished using ketoreductase enzymes, such as a mutant from Lactobacillus kefiri, to yield the (S)-chiral alcohol intermediate with high enantioselectivity. acs.org

Purely chemical synthetic routes also exist. These methods often utilize chiral catalysts to induce stereoselectivity. One reported method employs (S)-2-methyl-CBS-oxazaborolidine as a catalyst for the chiral reduction of the ketone precursor. google.comgoogle.com Another approach uses (-)-diisopinocampheylchloroborane for the same low-temperature reduction, reporting high product selectivity. google.com A separate pathway starts with a chiral diol, which is converted to a dimesylate derivative before being coupled with the imidazole-dithioate segment. chemdad.com

The unique structural features of Luliconazole are central to its function. The introduction of an imidazole (B134444) group onto a ketene (B1206846) dithioacetate framework significantly enhances its antifungal potency, especially against filamentous fungi. nih.govdovepress.comnih.govasm.org

Key Intermediates and Reaction Mechanisms in Synthesis

The synthesis of Luliconazole proceeds through several key intermediates and well-defined reaction steps. A common and efficient pathway is the chemoenzymatic route, which is summarized below.

The process typically starts from m-dichlorobenzene, which undergoes Friedel-Crafts acylation with chloroacetyl chloride to form 2-chloro-1-(2,4-dichlorophenyl)ethanone. google.com This ketone is the precursor to the critical chiral intermediate.

Table 1: Key Reaction Steps in a Chemoenzymatic Synthesis of Luliconazole

| Step | Reactants | Reagents/Catalyst | Product | Purpose |

|---|---|---|---|---|

| 1 | 2-chloro-1-(2,4-dichlorophenyl)ethanone | Sodium borohydride (B1222165) (NaBH₄) in Methanol (B129727) | Racemic 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866) (rac-2) | Reduction of ketone to racemic alcohol. unimi.itresearchgate.net |

| 2 | Racemic 2-chloro-1-(2,4-dichlorophenyl)ethanol (rac-2) | Acetic anhydride (B1165640) (Ac₂O), DMAP, Et₃N | Racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate (rac-3) | Acetylation to prepare for enzymatic resolution. unimi.itresearchgate.net |

| 3 | Racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate (rac-3) | Lipase (e.g., Novozym 435®), Phosphate buffer | (1S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol ((S)-TCPE) | Kinetic resolution to obtain the enantiomerically pure alcohol. unimi.itresearchgate.net |

| 4 | (1S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol ((S)-TCPE) | Methanesulfonyl chloride (MsCl) | Mesylated derivative of (S)-TCPE | Activation of the alcohol group for nucleophilic substitution. unimi.itresearchgate.net |

| 5 | 1-(cyanomethyl)imidazole | Carbon disulfide (CS₂), Potassium hydroxide (B78521) (KOH) | Dipotassium salt of (1H-imidazol-1-yl)acetonitrile dithioate | Formation of the dithioate nucleophile. chemdad.comresearchgate.net |

The final key step is the condensation reaction. The mesylated intermediate, which has a good leaving group, is reacted with the dithioate intermediate. chemdad.com This reaction involves a double nucleophilic substitution, where the sulfur atoms of the dithioate attack the carbon atoms of the activated intermediate, leading to the formation of the 1,3-dithiolane (B1216140) ring and yielding Luliconazole. chemdad.comresearchgate.net The synthesis can produce a mixture of E and Z isomers, which must then be separated. rasayanjournal.co.in

Characterization Techniques for Synthetic Products and Intermediates

A comprehensive suite of analytical techniques is employed to characterize Luliconazole and its synthetic intermediates, ensuring purity, identity, and correct stereochemistry.

Forced degradation studies are conducted under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and establish the stability profile of the drug substance. rasayanjournal.co.in

Table 2: Analytical Techniques for Characterization of Luliconazole

| Technique | Application | Findings/Observations |

|---|---|---|

| Chromatography | ||

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of geometric (E/Z) and stereoisomers (R/S), method validation. rasayanjournal.co.inmdpi.com | Chiral columns are required to resolve the enantiomers. google.com Isomeric impurities like the Z-isomer can be quantified. rasayanjournal.co.in |

| Gas Chromatography (GC) | Analysis of volatile chiral intermediates. | Used to determine the enantiomeric excess of intermediates like 2-chloro-1-(2,4-dichlorophenyl)ethanol and its acetate derivative. unimi.it |

| Spectrometry | ||

| Mass Spectrometry (HRMS, UPLC-MS) | Molecular weight determination and structural elucidation of the parent drug and any degradation products. rasayanjournal.co.in | Confirms the elemental composition and structure of isolated impurities. rasayanjournal.co.in |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) | Definitive structural elucidation of the final product and its isomers/impurities. rasayanjournal.co.in | Provides detailed information on the connectivity of atoms and the stereochemistry of the molecule. rasayanjournal.co.in |

| UV-Visible Spectrophotometry | Quantitative analysis of Luliconazole in bulk and formulations. humanjournals.com | Luliconazole exhibits a characteristic absorbance maximum at approximately 296 nm in methanol:water. humanjournals.com |

| Other Techniques | ||

| Differential Scanning Calorimetry (DSC) | Analysis of thermal properties and physical state of the drug. researchgate.net | Used to study the physical entrapment of the drug in formulations. researchgate.net |

These characterization methods are crucial for quality control during the manufacturing process, ensuring that the final active pharmaceutical ingredient meets the required specifications for identity, strength, quality, and purity.

Mechanism of Antifungal Action at the Molecular and Cellular Level

Primary Target Identification: Inhibition of Fungal Sterol 14α-Demethylase (CYP51A1)

The principal mechanism of action for Luliconazole (B1675427) is the potent and specific inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase. ijtonline.compatsnap.com This enzyme, a member of the cytochrome P450 family and encoded by the ERG11 gene, is formally known as fungal sterol 14α-demethylase (CYP51A1). patsnap.comfrontiersin.org It plays an indispensable role in the biosynthesis of ergosterol (B1671047), the primary sterol component of fungal cell membranes. patsnap.compatsnap.com By targeting CYP51A1, Luliconazole effectively halts a critical metabolic pathway in susceptible fungi. patsnap.comnih.gov The selectivity of Luliconazole is a key aspect of its function; it preferentially inhibits the fungal enzyme over its mammalian counterpart, which is involved in cholesterol synthesis. patsnap.compatsnap.com

Molecular docking studies have elucidated the specific interactions between Luliconazole and the active site of the CYP51A1 enzyme. These interactions anchor the drug molecule within the enzyme's catalytic pocket, ensuring potent inhibition. Luliconazole binds tightly within the active site of lanosterol-14-α demethylase. researchgate.net This binding is stabilized by a combination of specific chemical bonds with key amino acid residues. researchgate.net In-silico analysis reveals that the Luliconazole molecule forms a hydrogen bond with the residue Cysteine 470 (Cys 470) and engages in a π−π stacking interaction with Tyrosine 126 (Tyr 126). researchgate.net These interactions are supplemented by broader hydrophobic interactions with other conservative residues within the active site, a common feature for azole antifungal binding. researchgate.netnih.gov

Table 1: Molecular Interactions of Luliconazole with the CYP51A1 Active Site

| Interacting Residue | Type of Interaction | Reference |

| Cysteine 470 (Cys 470) | Hydrogen Bond | researchgate.net |

| Tyrosine 126 (Tyr 126) | π−π Stacking | researchgate.net |

The inhibition of CYP51A1 by Luliconazole creates a critical bottleneck in the ergosterol biosynthesis pathway. patsnap.com CYP51A1 is responsible for catalyzing the oxidative removal of the 14α-methyl group from lanosterol, a precursor sterol. patsnap.comdrugbank.com By blocking this enzymatic step, Luliconazole prevents the conversion of lanosterol into intermediates required for ergosterol synthesis. patsnap.comdrugcentral.org This blockade has two major biochemical consequences: a progressive depletion of ergosterol in the fungal cell and a corresponding intracellular accumulation of lanosterol and other 14α-methylated sterol precursors. patsnap.comdrugcentral.orgtmda.go.tz

Cellular Impact of Ergosterol Depletion and Precursor Accumulation

The biochemical changes induced by Luliconazole have profound and detrimental effects at the cellular level, primarily centered on the fungal cell membrane.

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. patsnap.com It is essential for maintaining the membrane's structural integrity, fluidity, and function. patsnap.comnih.gov The depletion of ergosterol, coupled with the accumulation of toxic intermediate sterols like lanosterol, severely compromises the cell membrane. ijtonline.compatsnap.com This disruption leads to several critical alterations:

Increased Membrane Permeability: The absence of ergosterol disrupts the tightly packed lipid bilayer, making the membrane abnormally permeable. ijtonline.compatsnap.com

Loss of Integrity: The structural integrity of the membrane is weakened, rendering it unable to effectively protect the cell. patsnap.com

Leakage of Cellular Contents: The increased permeability allows for the uncontrolled leakage of essential intracellular components, such as ions and small molecules, out of the cell, leading to metabolic disruption and cell dysfunction. patsnap.com

These combined effects ultimately result in the cessation of fungal growth and cell death. ijtonline.com

Table 2: Effects of Ergosterol Depletion on Fungal Cells

| Cellular Component/Process | Consequence of Ergosterol Depletion | Reference |

| Cell Membrane Structure | Loss of structural integrity and fluidity. | patsnap.com |

| Cell Membrane Function | Increased permeability, leading to leakage of essential contents. | ijtonline.compatsnap.com |

| Cellular Viability | Disruption of vital cellular processes, leading to fungistatic or fungicidal effects. | ijtonline.com |

| Sterol Composition | Accumulation of toxic methylated sterol precursors (e.g., lanosterol). | patsnap.comdrugcentral.org |

Exploration of Ancillary Antifungal Mechanisms

The inhibition of sterol 14α-demethylase (CYP51A1) is widely documented and considered the primary mechanism of Luliconazole's antifungal activity. ijtonline.comnih.gov While some sources note that the exact mechanism of action has not been fully determined ijtonline.comnih.gov, the overwhelming body of scientific literature points to the disruption of ergosterol synthesis as the central mode of action. patsnap.compatsnap.comresearchgate.net Currently, there is a lack of significant evidence in peer-reviewed literature to support any distinct ancillary or secondary antifungal mechanisms for Luliconazole, (+)-. Its potent efficacy is attributed to its high affinity and specific inhibition of its primary target, CYP51A1. patsnap.comresearchgate.net

Inhibition of Fungal Protease Production

Beyond its primary mechanism, Luliconazole has demonstrated a capacity to inhibit the production of extracellular protease by fungi. ijprajournal.com This action is considered a fungistatic effect that complements its primary fungicidal activity. ijprajournal.com Research findings indicate that Luliconazole can inhibit protease production from Trichophyton mentagrophytes by 27.3% at a concentration of 1 ng/mL, achieving 100% inhibition at 3 ng/mL. fda.gov The 50% inhibitory concentration (IC50) for this effect was measured at 1.6 ng/mL. fda.gov This potency was found to be greater than that of other antifungal agents, as detailed in the table below. fda.gov

Table 1: Comparative IC50 Values for Fungal Protease Inhibition

Other Potential Molecular Targets or Pathways

The primary and most critical mechanism of Luliconazole's antifungal action is the inhibition of the enzyme lanosterol 14-alpha-demethylase. pathbank.orgpatsnap.compatsnap.com This enzyme, a fungal cytochrome P450 (CYP51), is essential for the biosynthesis of ergosterol. patsnap.comresearchgate.net Ergosterol is a vital sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and proper function. pathbank.orgpatsnap.com

By inhibiting lanosterol 14-alpha-demethylase, Luliconazole blocks the conversion of lanosterol to ergosterol. patsnap.comsterisonline.com This blockade has two major downstream consequences for the fungal cell:

Depletion of Ergosterol: The lack of ergosterol disrupts the structure of the fungal cell membrane, increasing its permeability. pathbank.orgpatsnap.com This leads to the leakage of essential intracellular components, cellular dysfunction, and ultimately cell death, or lysis. pathbank.orgpatsnap.com

This mechanism of inhibiting ergosterol synthesis is the definitive pathway for Luliconazole's potent activity. ijprajournal.comfda.gov Studies have quantified this inhibitory action, showing an IC50 of 0.45 nM for ergosterol synthesis inhibition in T. mentagrophytes and 0.014 µM in Candida albicans. fda.gov

Comparative Molecular Pharmacology with Related Azole Antifungals

Luliconazole is an imidazole (B134444) antifungal agent and shares its primary molecular target, lanosterol 14-alpha-demethylase, with other azoles like clotrimazole (B1669251) and bifonazole (B1667052). patsnap.combibliomed.org However, its molecular pharmacology exhibits key distinctions that contribute to its enhanced potency and clinical efficacy.

A significant difference is that while most azole antifungals are known to be fungistatic (inhibiting fungal growth), Luliconazole exhibits strong fungicidal (killing fungi) activity against dermatophytes, particularly Trichophyton species. bibliomed.orgdovepress.com This fungicidal nature is more akin to agents like terbinafine (B446), although it achieves this through a different primary target. dovepress.com

Luliconazole's potency is another distinguishing factor. It is the R-enantiomer of its chemical structure, a specific configuration that demonstrates more potent antifungal activity than its corresponding racemic mixture, lanoconazole (B123884). dovepress.com Its high affinity for fungal lanosterol 14-alpha-demethylase allows it to be highly effective even at low concentrations. patsnap.com This translates to greater inhibition of ergosterol biosynthesis when compared to other azoles like lanoconazole and bifonazole. fda.govhumanjournals.com Furthermore, Luliconazole has the highest in vitro activity against Trichophyton species among many currently available topical antifungal drugs. bibliomed.org Its unique dithioacetal structure may also play a role in its distinct pharmacological profile. dovepress.com

The following table provides a comparative overview of Luliconazole and related antifungal agents.

Table 2: Comparative Molecular Pharmacology of Antifungal Agents

Preclinical Antifungal Activity Studies in Vitro and Non Human in Vivo

Broad-Spectrum Activity Against Key Fungal Pathogens

Luliconazole (B1675427) exhibits marked in vitro activity against a diverse array of fungi responsible for superficial and, in some cases, invasive mycoses.

Luliconazole has shown exceptional potency against dermatophytes, the primary causative agents of infections of the skin, hair, and nails. tandfonline.com Studies have consistently reported very low Minimum Inhibitory Concentrations (MICs) of luliconazole against clinically relevant dermatophyte species.

One study found that the MICs of luliconazole against Trichophyton rubrum and Trichophyton mentagrophytes ranged from 0.00012 to 0.004 µg/mL and 0.00024 to 0.002 µg/mL, respectively. nih.gov The MIC90 for both species was 0.001 µg/mL, which was significantly lower than that of other antifungals like lanoconazole (B123884), terbinafine (B446), and bifonazole (B1667052). nih.gov Another comprehensive study involving 320 dermatophyte isolates from onychomycosis patients reported a geometric mean MIC for luliconazole of 0.00022 μg/ml, which was substantially lower than that of amorolfine, ciclopirox, and terbinafine. nih.govasm.org

The in vitro potency of luliconazole was maintained across different dermatophyte species, including Trichophyton rubrum, Trichophyton mentagrophytes, Trichophyton tonsurans, and Epidermophyton floccosum. nih.govoup.com Against E. floccosum, luliconazole demonstrated an MIC of 0.001 µg/mL. nih.gov The potent activity of luliconazole against these common dermatophytes underscores its potential for the effective treatment of tinea infections. tandfonline.comnih.gov

Table 1: In Vitro Activity of Luliconazole Against Dermatophytes

| Fungal Species | Luliconazole MIC Range (µg/mL) | Luliconazole MIC90 (µg/mL) |

|---|---|---|

| Trichophyton rubrum | ≤0.00012–0.004 nih.govoup.com | 0.001 nih.gov |

| Trichophyton mentagrophytes | 0.00024–0.002 nih.gov | 0.001 nih.gov |

| Trichophyton tonsurans | ≤0.00012–0.002 oup.com | Not Reported |

| Epidermophyton floccosum | 0.001 nih.gov | Not Reported |

Luliconazole has also demonstrated significant in vitro activity against pathogenic yeasts. It is highly active against Candida albicans, a common cause of superficial and mucosal infections, with MICs ranging from 0.031 to 0.25 µg/mL. nih.govoup.com While its potency against C. albicans is greater than that of terbinafine and bifonazole, it is less potent than some other azoles like ketoconazole (B1673606) and miconazole (B906). oup.com A study on Candida strains from oral lesions of cancer patients showed luliconazole MICs ranging from 0.007 µg/mL to 2 µg/mL, indicating greater activity compared to fluconazole (B54011).

Furthermore, luliconazole exhibits very low MICs against Malassezia species, which are associated with conditions like seborrhoeic dermatitis and pityriasis versicolor. oup.comoup.com The MIC range for luliconazole against Malassezia restricta was reported to be 0.004–0.016 µg/mL, suggesting an activity level comparable to or stronger than ketoconazole. oup.comnih.gov

Table 2: In Vitro Activity of Luliconazole Against Yeasts

| Fungal Species | Luliconazole MIC Range (µg/mL) |

|---|---|

| Candida albicans | 0.031–0.25 nih.govoup.com |

| Candida spp. (oral isolates) | 0.007–2 |

| Malassezia restricta | 0.004–0.016 oup.comnih.gov |

Preclinical studies have confirmed the in vitro efficacy of luliconazole against a variety of non-dermatophytic molds. It has shown potent activity against Aspergillus species, including those causing otomycosis. One study reported a geometric mean MIC of 0.098 µg/mL for luliconazole against all Aspergillus strains tested, which was lower than that of many other antifungal agents. brieflands.com Another study focusing on Aspergillus niger and Aspergillus flavus from otomycosis cases found luliconazole to have the lowest geometric mean MIC (0.00309 μg/ml) compared to posaconazole, voriconazole, and itraconazole (B105839). oup.com

Luliconazole is also effective against Fusarium species, which can be resistant to many antifungal drugs. nih.gov In a study comparing its activity against various nondermatophytic molds, luliconazole was effective against all tested genera, including Fusarium, and had the lowest MICs among the drugs evaluated. nih.gov Specifically against Fusarium species associated with equine keratitis, luliconazole exhibited MIC values of 0.001-0.002 µg/mL, which were at least 25-fold lower than other tested antifungals. nih.gov

Table 3: In Vitro Activity of Luliconazole Against Molds

| Fungal Species | Luliconazole MIC Range (µg/mL) | Luliconazole Geometric Mean MIC (µg/mL) |

|---|---|---|

| Aspergillus spp. (from otomycosis) | Not Reported | 0.098 brieflands.com |

| Aspergillus niger and Aspergillus flavus | Not Reported | 0.00309 oup.com |

| Fusarium spp. | Not Reported | Not Reported |

| Fusarium falciforme and F. keratoplasticum | 0.001-0.002 nih.gov | Not Reported |

Determination of Fungicidal versus Fungistatic Properties

While azole antifungals are generally considered fungistatic, luliconazole has demonstrated potent fungicidal activity against Trichophyton spp., similar to terbinafine. tandfonline.comnih.govirjmets.com This fungicidal action is a significant attribute, as it leads to the killing of the fungal organisms rather than just inhibiting their growth, which may contribute to a lower rate of relapse. tandfonline.comirjmets.com At higher concentrations, luliconazole can also be fungicidal against other fungi. nih.gov This dual fungistatic and fungicidal activity is a notable characteristic of luliconazole. nih.gov

Studies on Biofilm Inhibition and Eradication

Fungal biofilms are a significant challenge in treating infections due to their increased resistance to antifungal agents. Luliconazole has shown promising activity against biofilm formation. In studies involving azole-resistant Aspergillus fumigatus, luliconazole inhibited biofilm formation when added in the pre-adhesion stages. nih.gov Similarly, against Lomentospora prolificans and Scedosporium spp., luliconazole was found to inhibit biofilm formation in both pre-adhesion and late-stage adhesion. asm.org

A study on Candida albicans biofilms demonstrated that as the concentration of luliconazole increased from 1 to 16 µg/mL, the production of biofilm decreased. nih.gov However, it was also noted that the MIC required to inhibit biofilms was significantly higher (171.3 times) than that for planktonic cells. nih.govdoaj.org

Methodologies for In Vitro Antifungal Susceptibility Testing

The in vitro antifungal susceptibility of luliconazole has been determined using standardized methodologies to ensure reproducibility and comparability of results. The most commonly employed methods are the broth microdilution techniques outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi, as well as the protocols from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). oup.combrieflands.commdpi.com

These methods involve preparing serial dilutions of the antifungal agent in a liquid medium, which is then inoculated with a standardized suspension of the fungal isolate. brieflands.com The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the drug that inhibits fungal growth, which can be assessed visually or spectrophotometrically. brieflands.com For some fungi, like Malassezia, which have specific growth requirements, agar (B569324) dilution methods have been utilized. oup.com

Non-Human Animal Model Studies of Fungal Infection Efficacy

The potent in vitro activity of luliconazole has been substantiated by its therapeutic efficacy in various non-human animal models of fungal infections. These in vivo studies have been instrumental in demonstrating the compound's effectiveness in a biological system, providing a bridge between laboratory findings and potential clinical applications.

Guinea pig models have been the primary tool for evaluating the in vivo efficacy of topical luliconazole against dermatophytosis. These models, typically involving infection with Trichophyton mentagrophytes, effectively mimic human conditions such as tinea corporis (body ringworm) and tinea pedis (athlete's foot). tandfonline.com

In a guinea pig model of tinea corporis, the therapeutic efficacy of luliconazole cream was shown to be dose-dependent, with concentrations from 0.02% to 1% leading to macroscopic improvement of skin lesions and fungal eradication. nih.govtandfonline.com The efficacy of a 0.1% luliconazole cream was found to be equivalent to that of a 1% bifonazole cream. researchgate.netnih.gov Further studies demonstrated that short-term therapy with 1% luliconazole cream was highly effective. nih.govtandfonline.com For tinea corporis, a 4-day treatment regimen eliminated the fungus from the infection site, and an 8-day regimen resulted in a complete cure, achieving 100% culture negativity. nih.gov

Similar success was observed in a guinea pig model of tinea pedis. nih.govtandfonline.com A one-week application of 1% luliconazole cream led to a 100% mycological cure, with no fungal recurrence observed up to 16 weeks post-treatment. researchgate.netnih.gov When compared to other antifungals in both tinea corporis and tinea pedis models, 1% luliconazole cream achieved complete fungal eradication in half the treatment time, or even less, required for 1% terbinafine cream and 1% bifonazole cream. nih.govtandfonline.com This superior efficacy is attributed not only to its potent antifungal activity but also to favorable pharmacokinetic properties, including higher retention in the stratum corneum compared to terbinafine. oup.comnih.gov

The efficacy of luliconazole has also been assessed in models of systemic or invasive fungal infections, although these studies are less common than those for dermatophytosis.

A review of animal studies highlighted the efficacy of intravenous luliconazole in a mouse model of systemic aspergillosis. nih.gov In these studies, luliconazole was more effective than fluconazole and itraconazole in prolonging the survival of infected mice. Furthermore, in an immunocompromised mouse model of pulmonary aspergillosis, a 7-day course of intravenous luliconazole was found to be more effective at prolonging survival than amphotericin B. nih.gov

The greater wax moth larva, Galleria mellonella, has been utilized as an alternative invertebrate model to study the in vivo activity of luliconazole against invasive fungal pathogens. In one study, a single dose of luliconazole was administered to G. mellonella larvae infected with azole-resistant Aspergillus fumigatus. The treatment resulted in a significantly higher survival percentage compared to the untreated control group. Another investigation using the G. mellonella model showed that a single dose of luliconazole increased the survival of larvae infected with the multidrug-resistant fungi Lomentospora prolificans and Scedosporium species. While detailed studies in rat models for systemic infections were not extensively found, one report mentioned a study in rats infected with A. fumigatus in the context of adapting dosage for a G. mellonella study.

Mechanisms of Antifungal Resistance

Molecular Mechanisms of Resistance to Azoles

Resistance to azole antifungals is a multifactorial phenomenon, primarily revolving around the drug's target, the ergosterol (B1671047) biosynthesis pathway. mdpi.comnih.gov The principal molecular strategies employed by fungi include altering the drug target to reduce binding affinity, increasing the quantity of the target enzyme to overcome inhibition, and actively pumping the drug out of the cell. mdpi.com

The primary target for azole antifungals is the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene in yeasts (like Candida albicans) and its ortholog, cyp51A, in molds (like Aspergillus fumigatus). mdpi.comnih.govbiorxiv.org This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. rxlist.compediatriconcall.com Azoles bind to this enzyme, disrupting ergosterol production and leading to the accumulation of toxic sterol intermediates, which impairs membrane integrity and function. mdpi.comjmb.or.kr

A major mechanism of acquired azole resistance involves point mutations within the ERG11/cyp51A gene. mdpi.combrieflands.com These mutations can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. Such changes can alter the three-dimensional structure of the enzyme's active site, thereby reducing the binding affinity of azole drugs. oup.commdpi.com Consequently, higher drug concentrations are required to achieve the same level of enzyme inhibition.

Numerous amino acid substitutions in Erg11p have been linked to azole resistance. oup.com While over 160 different substitutions have been reported in C. albicans, only a subset has been definitively confirmed to confer resistance. oup.com These mutations are often clustered in specific "hot spot" regions of the gene. scielo.br In Aspergillus fumigatus, resistance is frequently associated with a combination of a point mutation and a tandem repeat in the promoter region of the cyp51A gene, such as the TR₃₄/L98H and TR₄₆/Y121F/T289A alterations. frontiersin.orgasm.org These environmentally-driven mutations can confer cross-resistance to multiple azoles. asm.org

Another prevalent mechanism of azole resistance is the overexpression of the ERG11/cyp51A gene. mdpi.commdpi.com This leads to an increased intracellular concentration of the target enzyme, lanosterol 14α-demethylase. brieflands.com With more enzyme molecules present, the standard therapeutic concentration of the azole drug becomes insufficient to inhibit enough of the enzyme to disrupt the ergosterol pathway effectively, thus compensating for the drug's inhibitory action. mdpi.com

Overexpression is often the result of gain-of-function mutations in transcription factors that regulate ERG11 expression, such as Upc2 in C. albicans and Tac1, which also regulates efflux pumps. mdpi.comasm.orgasm.org Additionally, an increase in the copy number of the ERG11 gene itself, through gene amplification or aneuploidy (the presence of an abnormal number of chromosomes), can lead to its overexpression. asm.orgnih.gov For instance, the formation of an isochromosome containing the arm of a chromosome where ERG11 and TAC1 are located can significantly increase the copy numbers of these resistance-related genes, leading to a highly resistant phenotype. asm.org In Trichophyton indotineae, resistance to azoles has been linked to the creation of multiple tandem repeats of the CYP51B gene. nih.gov

Role of Efflux Pumps and Reduced Drug Accumulation

A critical defense mechanism fungi use against azoles is the active removal of the drug from the cell, which prevents it from reaching its intracellular target. nih.govasm.org This process is mediated by efflux pump proteins located in the fungal plasma membrane. The overexpression of genes encoding these pumps is a primary cause of high-level, clinically significant azole resistance. asm.orgbiomedpharmajournal.org

There are two main superfamilies of efflux pumps involved in azole resistance:

ATP-Binding Cassette (ABC) Transporters: These pumps use the energy from ATP hydrolysis to actively transport a wide range of substrates, including azole antifungals, out of the cell. asm.orgtandfonline.com In Candida species, the most prominent ABC transporters associated with azole resistance are Cdr1p and Cdr2p (Candida Drug Resistance proteins). biomedpharmajournal.orgtandfonline.com Overexpression of the CDR1 and CDR2 genes is a common finding in azole-resistant clinical isolates. tandfonline.comfrontiersin.org

Major Facilitator Superfamily (MFS) Transporters: These pumps utilize the proton motive force across the cell membrane to extrude drugs. mdpi.comtandfonline.com In Candida albicans, the MFS transporter Mdr1p is a key player. Its overexpression is specifically associated with resistance to fluconazole (B54011) and other azoles but not to drugs from other classes. biomedpharmajournal.orgnih.gov

The upregulation of these transporter genes is often controlled by specific transcription factors. nih.gov For example, gain-of-function mutations in the transcription factor Tac1 can lead to the constitutive overexpression of CDR1 and CDR2, while mutations in Mrr1 can cause overexpression of MDR1. asm.org The simultaneous operation of target site alterations and efflux pump overexpression can result in an additive effect, leading to very high levels of resistance. nih.gov

Metabolic Pathway Modifications as Resistance Strategies

Fungi can also develop resistance by altering their metabolic pathways to bypass the inhibitory effects of azole drugs. mdpi.comnih.gov These modifications often involve the ergosterol biosynthesis pathway itself.

One such strategy is the alteration of enzymes downstream of lanosterol 14α-demethylase. For example, mutations in the ERG3 gene, which encodes the enzyme C-5 sterol desaturase, can prevent the accumulation of toxic methylated sterols that would normally result from the azole-induced blockage of Erg11p. biorxiv.orgjmb.or.kr While this prevents the buildup of the toxic product, it also results in the production of alternative, less optimal sterols that are incorporated into the cell membrane. This allows the cell to survive in the presence of the azole, although it may affect membrane function. jmb.or.kr

Other metabolic adaptations can also contribute to resistance. Studies have identified changes in sphingolipid and phospholipid metabolism in azole-resistant strains. biorxiv.orgplos.org These lipids are also crucial components of the cell membrane, and altering their composition may help the fungus cope with the membrane stress caused by ergosterol depletion. plos.org For example, increased levels of complex sphingolipids have been associated with azole resistance. biorxiv.org These metabolic shifts represent a global response by the fungus to the stress induced by the antifungal agent. plos.org

Biofilm-Mediated Resistance Phenomena

Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix and adherent to a surface. mdpi.comjscimedcentral.com Fungi, including Candida and Aspergillus species, can form biofilms on medical devices and host tissues, and these structures are notoriously resistant to antifungal drugs. nih.govplos.org Biofilm-mediated resistance is a complex phenomenon arising from multiple factors. nih.gov

Key contributors to biofilm resistance include:

The Extracellular Matrix: The dense, polymeric matrix, rich in carbohydrates like β-1,3 glucan, can act as a physical barrier. mdpi.comnih.gov It can sequester antifungal drugs, preventing them from reaching the fungal cells embedded deep within the biofilm. nih.gov

Altered Cellular Physiology: Cells within a biofilm exhibit different growth rates and metabolic states compared to their free-floating (planktonic) counterparts. The high cell density and nutrient limitation in mature biofilms can lead to a slower growth rate, which in itself can reduce the efficacy of many antifungals. nih.gov

Persister Cells: Biofilms contain a subpopulation of dormant, metabolically inactive cells known as "persister cells." nih.gov These cells are highly tolerant to antifungals and can survive high-dose treatment. Once therapy is stopped, these persisters can reactivate and repopulate the biofilm, leading to recurrent infections. nih.gov

Upregulation of Resistance Genes: The expression of resistance genes, including those for efflux pumps (CDR1, CDR2, MDR1), is often elevated in biofilm-forming cells compared to planktonic cells. nih.govnih.gov

Stress Response Pathways: Pathways that help the fungus cope with stress, such as the one involving the molecular chaperone Hsp90, are crucial for biofilm drug resistance. Hsp90 stabilizes key proteins involved in the resistance phenotype, and its inhibition has been shown to render biofilms susceptible to azoles. plos.org

Studies have shown that luliconazole (B1675427) can inhibit biofilm formation in fungi like Lomentospora prolificans and Scedosporium species, as well as in azole-resistant Aspergillus fumigatus, particularly in the early stages of adhesion and development. asm.orgnih.govnih.gov

Identification of Molecular Markers for Resistance Phenotypes

The rapid and accurate identification of antifungal resistance is crucial for effective patient management. Molecular tools offer a way to detect the genetic basis of resistance directly from clinical specimens, often much faster than traditional culture-based susceptibility testing. frontiersin.orgnih.gov

These molecular methods primarily focus on identifying known genetic markers associated with resistance. The most common approach is the sequencing of genes known to harbor resistance mutations, such as ERG11/cyp51A. brieflands.comfrontiersin.org This allows for the detection of specific point mutations and tandem repeats (e.g., TR₃₄/L98H in A. fumigatus) that are predictive of a resistant phenotype. frontiersin.orgasm.org

Commercial and in-house PCR-based assays have been developed to rapidly screen for the most common resistance markers. frontiersin.orgnih.gov For example, real-time PCR assays can detect specific mutations in the cyp51A gene of A. fumigatus directly from samples like bronchoalveolar lavage fluid. frontiersin.org Other molecular techniques include:

Microsatellite Genotyping: Methods like Short Tandem Repeat for A. fumigatus (STRAf) typing can be used to understand the genetic relationships between resistant isolates and track their spread. asm.orgmdpi.com

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can measure the expression levels of resistance-related genes, such as ERG11 and those encoding efflux pumps (CDR1, MDR1), to determine if overexpression is contributing to the resistance phenotype. brieflands.com

These molecular tools provide valuable information that can help guide therapeutic decisions and are essential for surveillance efforts to monitor the emergence and spread of antifungal resistance. nih.gov

Structure Activity Relationship Sar Studies and Analog Development

Identification of Key Pharmacophoric Elements for Antifungal Activity

The antifungal efficacy of Luliconazole (B1675427) stems from its unique molecular architecture, which incorporates several key pharmacophoric elements essential for its activity. The primary mechanism of action for Luliconazole, like other azole antifungals, is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. researchgate.netnih.gov The disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell death. researchgate.net

The core structure of Luliconazole features three main components that are vital for its interaction with the target enzyme:

The Imidazole (B134444) Moiety: This nitrogen-containing heterocyclic ring is a hallmark of this class of antifungals. The nitrogen atom (N3) of the imidazole ring coordinates with the heme iron atom in the active site of the CYP51 enzyme, which is a crucial interaction for inhibiting its catalytic activity. nih.govijesi.org

The Ketene (B1206846) Dithioacetate Structure: This unique structural feature distinguishes Luliconazole from many other imidazole antifungals. nih.gov It provides a specific spatial arrangement and electronic properties that contribute to the molecule's high affinity for the fungal enzyme.

Together, these elements create a molecule with a precise three-dimensional shape and charge distribution that is highly complementary to the active site of fungal CYP51, explaining its broad-spectrum and potent antifungal activity. nih.gov

Impact of Stereochemistry on Antifungal Potency

Luliconazole possesses a single chiral center, meaning it can exist as different stereoisomers. The specific spatial arrangement of atoms, or stereochemistry, has a profound impact on its biological activity. Luliconazole is specifically the (R)-enantiomer of its parent compound. nih.govresearchgate.net

Comparative studies have demonstrated that the antifungal potency resides almost exclusively in the (R)-enantiomer. Lanoconazole (B123884), which is a racemic mixture containing both the (R)- and (S)-enantiomers in equal parts, is less potent than pure Luliconazole. nih.gov The (S)-enantiomer is considered to be inactive. This enantioselectivity highlights the highly specific nature of the interaction between the drug and its target enzyme. The active site of fungal CYP51 is a chiral environment, and only the (R)-enantiomer of Luliconazole can achieve the optimal orientation required for potent inhibition.

| Compound | Stereochemistry | Relative Antifungal Potency |

|---|---|---|

| Luliconazole | (R)-enantiomer | High |

| Lanoconazole | Racemic Mixture (R/S) | Lower than Luliconazole |

| (S)-enantiomer | (S)-enantiomer | Inactive |

Design and Synthesis of Novel Luliconazole Derivatives and Analogs

The development of novel analogs based on the Luliconazole scaffold is an area of interest for discovering new antifungal agents with improved properties, such as enhanced potency, broader spectrum, or the ability to overcome drug resistance. While much of the recent research has focused on creating advanced formulations like nanoemulsions and lipid carriers to improve Luliconazole's delivery, nih.gov the principles of rational drug design are applied to guide the synthesis of new chemical entities.

The design of new derivatives typically involves modifying one of the key pharmacophoric elements. For example, chemists might:

Modify the Dichlorophenyl Ring: Synthesizing analogs with different substituents on the phenyl ring (e.g., other halogens or alkyl groups) to probe the hydrophobic pocket of the enzyme and potentially increase binding affinity. mdpi.com

Alter the Linker: Changing the ketene dithioacetate linker to assess its role in molecular rigidity and spacing between the imidazole and phenyl rings.

Substitute the Imidazole Ring: While less common due to its critical role in heme binding, minor modifications could be explored.

One example of a derivative is the amide form of Luliconazole, which can be generated via hydrolysis of the cyano group during the preparation and storage of pharmaceutical compositions. google.com Studies have focused on controlling the formation of this derivative to maintain the purity and efficacy of the final product. google.com The synthesis of new analogs, guided by structure-activity relationship data, remains a key strategy in the ongoing search for next-generation antifungal therapies. researchgate.net

Computational Chemistry and Molecular Docking Studies

Computational methods, such as molecular docking and molecular dynamics, are powerful tools for investigating the interactions between a ligand like Luliconazole and its biological target at an atomic level. These in silico techniques provide insights that can guide the design of more potent derivatives.

Molecular docking simulations have been used to model the binding of Luliconazole and other azole derivatives into the active site of fungal lanosterol 14α-demethylase (CYP51). ijesi.orgresearchgate.net These studies confirm that the primary binding interaction involves the coordination of one of the imidazole nitrogen atoms with the central iron atom of the heme group within the enzyme's active site. nih.gov

Beyond this key interaction, the stability of the Luliconazole-CYP51 complex is reinforced by several other contacts with amino acid residues in the binding pocket:

Hydrophobic Interactions: The 2,4-dichlorophenyl ring fits into a hydrophobic cavity, interacting with nonpolar residues. Studies on similar azoles binding to CYP51 have identified key hydrophobic residues such as Y118, Y132, L376, and M508. nih.govnih.gov

Hydrogen Bonding: Although hydrophobic forces are dominant, hydrogen bonds can also contribute to binding affinity and specificity. Potential hydrogen bond acceptors or donors on the ligand can interact with residues like Tyr132 and Ser378. nih.gov

These computational models provide a detailed map of the binding site and highlight the specific interactions that are crucial for Luliconazole's inhibitory activity, validating the pharmacophoric elements identified through experimental SAR studies.

| Type of Interaction | Luliconazole Moiety Involved | Potential Interacting CYP51 Residues |

|---|---|---|

| Heme Coordination | Imidazole Ring (N3) | Heme Iron |

| Hydrophobic Interactions | 2,4-Dichlorophenyl Ring | Y118, Y132, L376, M508 |

| Hydrogen Bonding | Cyano Group / Imidazole Ring | Y132, S378, H377, S507 |

Computational approaches are increasingly being used to predict synergistic interactions between different drugs, which can lead to more effective combination therapies and help combat drug resistance. frontiersin.orgnih.gov In silico methods can screen vast libraries of compound combinations to identify pairs that are likely to have a greater-than-additive effect.

Algorithms like the Network-based Laplacian regularized Least Square Synergistic drug combination prediction (NLLSS) integrate diverse datasets—including known drug-target interactions, chemical structures, and existing synergistic combinations—to predict new ones. sciencedaily.com Such computational tools could be applied to Luliconazole to identify potential partners for combination therapy. The process typically involves:

Data Integration: Compiling information on Luliconazole's structure, known targets (CYP51), and its biological effects.

Network Construction: Building biological networks that connect drugs, targets, and pathways.

Algorithmic Prediction: Using machine learning or network-based algorithms to calculate a synergy score for Luliconazole paired with other compounds. nih.gov

By identifying a second compound that targets a different but complementary pathway in the fungus, these in silico predictions can guide experimental testing of novel drug combinations, potentially enhancing the efficacy of Luliconazole and expanding its therapeutic applications. sciencedaily.com

Advanced Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Techniques for Purity and Content Analysis

Chromatographic methods are paramount for separating Luliconazole (B1675427) from its impurities and degradation products, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones for the analysis of Luliconazole in both bulk drug and pharmaceutical dosage forms. ijpsjournal.comijpsjournal.comijpsjournal.com These techniques offer high resolution, sensitivity, and specificity.

Several reversed-phase HPLC (RP-HPLC) and UHPLC methods have been developed and validated according to the International Council for Harmonisation (ICH) guidelines. ijpsjournal.comijpsjournal.comwisdomlib.org These methods typically involve a C18 or C8 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. ijpsjournal.comijpsr.comajptr.com Detection is commonly performed using a UV detector at the maximum absorbance wavelength (λmax) of Luliconazole, which is around 296 nm. ijpsjournal.comijpsjournal.com

Method validation encompasses several parameters, including linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). ijpsjournal.comijpsjournal.com Linearity is typically established over a specific concentration range, with correlation coefficients (R²) greater than 0.999, indicating a strong linear relationship between concentration and detector response. ijpsjournal.comwisdomlib.orgajptr.com Precision, assessed through intraday and interday variations, is generally found to be within acceptable limits, with a relative standard deviation (%RSD) of less than 2%. actascientific.comrjptonline.org Accuracy is confirmed by recovery studies, with results typically falling within the 98-102% range. ajptr.comjddtonline.info

Interactive Table: Comparison of Developed HPLC/UHPLC Methods for Luliconazole Analysis

| Parameter | HPLC Method 1 ijpsr.com | HPLC Method 2 ajptr.com | UHPLC Method ijpsjournal.com |

| Column | Luna-5µ C8(2) 100 Å (250 × 4.6 mm, 5 µm) | Kromasil C18 (250mm×4.6 mm, 5µm) | Waters Cortex C18 (150mm x 4.6mm; 2.7µm) |

| Mobile Phase | Orthophosphoric acid (0.1%) and methanol (B129727) (20:80% w/v) | 0.01M Ammonium acetate (B1210297) buffer and Acetonitrile (35:65) | Methanol : Water (90:10% V/V) |

| Flow Rate | 1.2 mL/min | 1.2 ml/min | 1.0ml/min |

| Detection Wavelength | Not Specified | 294nm | 296 nm |

| Retention Time | Not Specified | 3.092 min | 4.14 min |

| Linearity Range | 0.1-200 μg/mL | 20-120 µg/ml | 1.0-15.0µg/ml |

| Correlation Coefficient (R²) | 0.999 | 0.9995 | 0.99999 |

| LOD | 0.068 µg/mL | 1.1700 µg/ml | 0.073 µg/ml |

| LOQ | 0.206 µg/mL | 3.5455 µg/ml | 0.220 µg/ml |

Spectroscopic Methods for Quantification and Structural Analysis

Spectroscopic techniques provide valuable information regarding the concentration and structural integrity of Luliconazole.

UV Spectrophotometry for Quantification

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of Luliconazole in bulk and pharmaceutical formulations. rjptonline.orghumanjournals.com The method is based on the measurement of absorbance at the wavelength of maximum absorption (λmax) of the drug. For Luliconazole, the λmax is consistently reported to be around 296-297 nm in various solvents like methanol and water. rjptonline.orghumanjournals.com

Validation of UV spectrophotometric methods also adheres to ICH guidelines, demonstrating linearity over a concentration range, for instance, from 4-12 μg/ml or 3-15 µg/ml, with good correlation coefficients. rjptonline.orghumanjournals.com The precision and accuracy of these methods are well within acceptable limits, making them suitable for routine quality control analysis. rjptonline.orghumanjournals.com

Interactive Table: Validation Parameters of UV Spectrophotometric Methods for Luliconazole

| Parameter | Method 1 humanjournals.com | Method 2 rjptonline.org |

| Solvent | Not specified | Methanol and water |

| λmax | 296 nm | 297 nm |

| Linearity Range | 4-12 μg/ml | 3-15µg/ml |

| Correlation Coefficient (R²) | 0.9993 | 0.9993 |

| LOD | 0.437 µg/ml | 1.1168µg/ml |

| LOQ | 1.325 µg/ml | 3.3845µg/ml |

| Intra-day Precision (%RSD) | < 2% | 1.051288 |

| Inter-day Precision (%RSD) | < 2% | 1.138658 |

Mass Spectrometry (MS) for Degradation Product Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of degradation products of Luliconazole. rasayanjournal.co.inscielo.org.co Forced degradation studies are performed under various stress conditions such as acid, base, and oxidation to generate potential degradation products. rasayanjournal.co.in

LC-MS techniques, including high-resolution mass spectrometry (HRMS), provide accurate mass measurements of the parent drug and its degradation products, which is crucial for determining their elemental composition and proposing probable structures. rasayanjournal.co.inscielo.org.co For instance, under alkaline stress conditions, a major degradation product of Luliconazole has been identified as a hydroxyacetamide derivative. scielo.org.coresearchgate.netmendeley.com Studies on the Z-isomer of Luliconazole have identified five different degradation products under acid, base, and peroxide-mediated degradation conditions, with their structures elucidated using UPLC-MS, HRMS, and NMR. rasayanjournal.co.in

Fourier Transform Infrared (FTIR) Spectroscopy for Excipient Compatibility and Structural Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for confirming the structure of Luliconazole and assessing its compatibility with various excipients used in pharmaceutical formulations. impactfactor.orgymerdigital.comconicet.gov.ar The FTIR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its functional groups. conicet.gov.ar

For structural confirmation, the characteristic absorption peaks of Luliconazole's functional groups in its FTIR spectrum are compared with a reference standard. researchgate.net In excipient compatibility studies, physical mixtures of Luliconazole and various excipients are prepared and analyzed. impactfactor.orgymerdigital.com The absence of significant shifts in the characteristic peaks of Luliconazole or the appearance of new peaks in the spectra of the mixtures indicates that there are no chemical interactions between the drug and the excipients, thus ensuring the stability of the formulation. impactfactor.orgymerdigital.comconicet.gov.ar

Stability-Indicating Methods and Degradation Pathway Analysis

Stability-indicating analytical methods are essential to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. ijpsr.comjneonatalsurg.com These methods are developed by subjecting the drug to forced degradation under various stress conditions as mandated by ICH guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress. ijpsr.comresearchgate.net

The development of such methods for Luliconazole has shown that the drug is particularly susceptible to degradation under alkaline and oxidative conditions. ijpsr.comactascientific.com Chromatographic techniques like HPLC and HPTLC are widely used to develop stability-indicating methods because of their ability to separate the parent drug from its degradation products. ijpsr.comjneonatalsurg.comresearchgate.net

The degradation pathway of Luliconazole can be investigated by identifying the structure of the degradation products formed under different stress conditions. rasayanjournal.co.inscielo.org.co For example, under alkaline hydrolysis, one of the identified degradation products is a hydroxyacetamide derivative. scielo.org.coresearchgate.netmendeley.com Understanding the degradation pathway is crucial for developing stable formulations and establishing appropriate storage conditions.

Validation Parameters and Quality Control in Analytical Methods

The validation of an analytical method is a critical process that ensures the reliability, reproducibility, and accuracy of the results obtained. For the characterization and quantification of Luliconazole, various analytical methods are employed, and their validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines. ijpsjournal.comajptr.comresearchgate.net This process involves the evaluation of several key parameters to demonstrate that the method is suitable for its intended purpose. ijpsjournal.com Quality control measures are also integral to the routine application of these methods to ensure the consistency and validity of the data.

Specificity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the analysis of Luliconazole, specificity is demonstrated by the absence of interference from excipients in pharmaceutical formulations or endogenous substances in biological matrices at the retention time of Luliconazole. sciencescholar.usipinnovative.com For instance, in forced degradation studies, the method should be able to resolve the Luliconazole peak from all the degradation product peaks, confirming its stability-indicating nature. ipinnovative.comscielo.org.co

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Several studies have established the linearity for Luliconazole quantification using various analytical techniques. The linearity is typically expressed by the correlation coefficient (r²).

| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Source |

| UHPLC | 1.0-15.0 | 0.99999 | ijpsjournal.com |

| RP-HPLC | 20-120 | 0.9995 | ajptr.com |

| RP-HPLC | 20-60 | 0.9998 | sciencescholar.us |

| UV-Visible Spectrophotometry | 4-12 | 0.993 | humanjournals.com |

| HPTLC | 0.1-0.6 (100-600 ng/band) | 0.983 | medcraveonline.com |

| RP-HPLC | 60-140% of working concentration | 0.999 | thepharmajournal.com |

This table is interactive. Users can sort and filter the data.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the standard drug is added to a pre-analyzed sample solution, and the recovery of the added drug is measured. The acceptance criteria for accuracy are typically within a certain percentage range of the nominal value.

| Analytical Method | Accuracy Level | Mean % Recovery | Source |

| UHPLC | 50%, 100%, 150% | 99.41% | ijpsjournal.com |

| RP-HPLC | 80%, 100%, 120% | 90-110% | sciencescholar.us |

| RP-HPLC | - | 98-102% | ajptr.com |

| RP-HPLC | - | 98.00 – 102.00 % | researchgate.net |

| HPTLC | - | 99.91% | medcraveonline.com |

| RP-HPLC | - | 97-103% | thepharmajournal.com |

This table is interactive. Users can sort and filter the data.

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the percentage relative standard deviation (%RSD). Precision is considered at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Repeatability (Intra-day Precision): This is assessed by analyzing multiple samples at the same concentration during the same day. scielo.org.co

Intermediate Precision (Inter-day Precision): This is determined by performing the analysis on different days, by different analysts, or with different equipment. scielo.org.co

The acceptance criterion for precision is generally a %RSD of not more than 2.0%. researchgate.net

| Analytical Method | Precision Parameter | %RSD | Source |

| UHPLC | Ruggedness | 1.245 | ijpsjournal.com |

| RP-HPLC | Intermediate Precision | 1.20 | scielo.org.co |

| RP-HPLC | Repeatability | 1.37 | scielo.org.co |

| RP-HPLC | System Precision | 0.193 | researchgate.net |

| RP-HPLC | Method Precision | 1.10 | thepharmajournal.com |

This table is interactive. Users can sort and filter the data.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsjournal.comhumanjournals.com

These values are crucial for determining the sensitivity of the analytical method, especially for the analysis of impurities or low concentrations of the drug in biological matrices.

| Analytical Method | LOD (µg/mL) | LOQ (µg/mL) | Source |

| UHPLC | 0.073 | 0.220 | ijpsjournal.com |

| UV-Visible Spectrophotometry | 0.437 | 1.325 | humanjournals.com |

| RP-HPLC | 1.1700 | 3.5455 | ajptr.com |

| RP-HPLC | 0.24 | 0.748 | researchgate.net |

| RP-HPLC | 0.38 | 1.06 | thepharmajournal.com |

| HPTLC | 100-600 ng/spot (range evaluated) | 100-600 ng/spot (range evaluated) | medcraveonline.com |

| LC-MS/MS (in plasma) | 0.05 ng/mL (LLOQ) | - | nih.gov |

| LC-MS/MS (in nail plate) | 100 µg/g (LLOQ) | - | nih.gov |

This table is interactive. Users can sort and filter the data.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijpsjournal.com For chromatographic methods, these variations can include changes in the mobile phase composition, flow rate, detection wavelength, and column temperature. ijpsjournal.comipinnovative.com The method is considered robust if the results remain within acceptable criteria, such as the tailing factor being less than 2 and the theoretical plates being more than 2000. ipinnovative.com

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. researchgate.net For chromatographic methods, system suitability parameters often include theoretical plates, tailing factor, and resolution, which are monitored before and during the analysis to ensure the system is operating correctly. ipinnovative.comresearchgate.net

Quality Control in Practice

In routine analysis, quality control (QC) samples at low, mid, and high concentrations are analyzed alongside the unknown samples to ensure the accuracy and precision of the results. nih.gov All QC samples must meet the acceptance criteria, which is typically a relative standard deviation (RSD) of less than or equal to 15%. nih.gov Stability testing of Luliconazole in various biological matrices, such as human plasma and nail plates, is also a crucial aspect of quality control, ensuring that the analyte is stable under the storage conditions used. nih.gov For instance, Luliconazole has been shown to be stable in human plasma for up to 380 days when stored frozen at approximately -70°C and protected from light. nih.gov

Formulation Science and Novel Delivery Systems Preclinical/research Focus

Development of Nanocarrier Systems for Enhanced Compound Delivery

Nanocarrier systems have emerged as a promising approach to augment the dermal and transdermal delivery of Luliconazole (B1675427). By encapsulating the drug within nano-sized vesicles, it is possible to increase its stability, improve skin hydration, and facilitate its passage through the stratum corneum, the primary barrier of the skin.

Nanostructured Lipid Carriers (NLCs)

Nanostructured Lipid Carriers (NLCs) are a new generation of lipid nanoparticles that have been investigated for the topical delivery of Luliconazole. conicet.gov.ar These carriers are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure, providing more space for drug loading and preventing drug expulsion during storage. conicet.gov.ar

Research has focused on developing Luliconazole-loaded NLCs to improve its skin penetration and retention. conicet.gov.ar These formulations are typically prepared using methods like hot melt emulsification followed by probe sonication. conicet.gov.ar The selection of lipids and surfactants is critical and is often based on the solubility of Luliconazole in these components. conicet.gov.ar Studies have shown that Luliconazole-NLCs can be successfully incorporated into gel bases, such as those made with Sepineo P 600, for topical application. conicet.gov.ar Characterization of these NLCs has demonstrated their potential, with encapsulation efficiencies reaching approximately 90%. dntb.gov.uaresearchgate.net Field Emission Scanning Electron Microscopy (FESEM) has revealed spherical nanoparticles with a consistent shape. dntb.gov.uaresearchgate.net

Table 1: Characteristics of Luliconazole-Loaded Nanostructured Lipid Carriers (NLCs)

| Formulation Code | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |

|---|---|---|---|---|

| LCZ-NLCs | ~200 | Not Specified | Favorable | ~90 |

Data sourced from multiple studies focusing on the formulation and characterization of Luliconazole NLCs. dntb.gov.uaresearchgate.net

Nanoemulsions

Nanoemulsions are transparent or translucent, thermodynamically stable dispersions of oil and water, stabilized by an interfacial film of surfactant and co-surfactant molecules, with droplet sizes typically in the range of 20-200 nm. They are being explored to enhance the solubility and dermal delivery of poorly water-soluble drugs like Luliconazole. nih.govnih.gov

The formulation of Luliconazole nanoemulsions involves the careful selection of oil, surfactant, and co-surfactant. For instance, an optimized nanoemulsion for ophthalmic delivery was composed of Capryol 90, ethoxylated hydrogenated castor oil (RH 40), and Transcutol® P. nih.govnih.gov Another study utilized peppermint oil, Tween 80, and Transcutol P for a topical formulation. uobaghdad.edu.iq These nanoemulsions can be prepared using methods such as aqueous titration or high-shear homogenization. uobaghdad.edu.iqymerdigital.com The resulting nanoemulsions have shown promising characteristics, including small droplet sizes and uniform distribution. nih.govnih.gov For topical application, these nanoemulsions are often incorporated into a gel base, like Carbopol 934, to form a nanoemulgel, which provides a suitable viscosity for skin application. uobaghdad.edu.iqymerdigital.com

Table 2: Composition and Properties of an Optimized Luliconazole Nanoemulsion (LCZ-NE)

| Component | Concentration (% w/v) | Physicochemical Property | Value |

|---|---|---|---|

| Luliconazole | 0.2 | Droplet Size (nm) | 18.43 ± 0.05 |

| Capryol 90 | 3 | Polydispersity Index (PDI) | 0.070 ± 0.008 |

| RH 40 | 5.5 | Zeta Potential (mV) | Not Specified |

| Transcutol® P | 1.5 | pH | Not Specified |

Data from a study on a nanoemulsion for prospective ophthalmic delivery. nih.govnih.gov

Niosomes

Niosomes are non-ionic surfactant-based vesicles that can encapsulate both hydrophilic and lipophilic drugs. They are considered a promising alternative to liposomes due to their higher chemical stability and lower cost. For Luliconazole, niosomes have been developed to enhance its skin penetration and bioavailability. ijpras.com

The preparation of Luliconazole niosomes is commonly achieved through the thin-film hydration technique, using non-ionic surfactants like Span 40 or Span 60 and cholesterol. ijpras.comresearchgate.net The ratio of surfactant to cholesterol is a critical parameter that influences the entrapment efficiency and drug release profile of the niosomes. jddtonline.info For instance, a formulation with a 1:1 ratio of cholesterol to Span 40 showed an excellent entrapment efficiency of 88.56%. ijpras.com These niosomal suspensions are often incorporated into a gel base, such as Carbopol 934, to create a niosomal gel suitable for topical application. ijpras.comresearchgate.net

Table 3: Evaluation of Luliconazole Niosomal Formulations

| Formulation Code | Cholesterol:Surfactant Ratio | Entrapment Efficiency (%) | Particle Size (µm) | % Drug Release after 24h |

|---|---|---|---|---|

| FN3 (Span 40) | 1:1 | 88.56 | 3 - 6.5 | 79.87 |

| N2 (Span 60) | 1:0.2 | 88.891 ± 0.0364 | Nanometric | 70.828 |

Data compiled from studies on niosomal gel formulations of Luliconazole. ijpras.comjddtonline.infojddtonline.info

Polymer-Based Delivery Systems (e.g., Electrospun Nanofibers)

Polymer-based systems, particularly electrospun nanofibers, represent another innovative approach for the topical delivery of Luliconazole. researchgate.net Electrospinning is a technique that produces nanofibers with a large surface area-to-volume ratio, high porosity, and physical similarity to the extracellular matrix, making them excellent candidates for drug delivery applications. nih.gov

Luliconazole-loaded nanofibers (LUL-NF) have been fabricated using polymers like polycaprolactone (B3415563) (PCL) and gelatin. acs.org These nanofibers can be engineered to provide sustained drug release. Characterization of these nanofiber patches has shown desirable physical properties, including significant folding endurance and a favorable swelling ratio. researchgate.netnih.gov For example, a LUL-NF patch was fabricated with a thickness of 0.80 mm, a swelling ratio of 12.66 ± 0.73%, and a drug loading of 1.904 ± 0.086 mg per cm². researchgate.netnih.gov

Table 4: Physical Properties of Luliconazole-Loaded Nanofiber (LUL-NF) Patch

| Parameter | Value |

|---|---|

| Thickness (mm) | 0.80 |

| Folding Endurance | > 200 folds |

| Swelling Ratio (%) | 12.66 ± 0.73 |

| Moisture Uptake (%) | 3.4 ± 0.09 |

| Moisture Content (%) | 11.78 ± 0.54 |

| Drug Loading (mg/cm²) | 1.904 ± 0.086 |

Data from a study on the fabrication and characterization of a LUL-NF patch. researchgate.netnih.gov

In Vitro Release and Permeation Studies of Formulations

In vitro release and permeation studies are crucial for evaluating the performance of novel Luliconazole formulations. These studies help in understanding how the drug is released from the carrier system and how it permeates through the skin.

The dialysis bag diffusion technique is commonly used for in vitro release studies. nih.gov For Luliconazole nanoemulsions, it was observed that almost 80% of the drug was released within 96 hours, which was significantly higher than the 35.10% release from a drug suspension. nih.gov Similarly, niosomal gel formulations have demonstrated sustained release profiles, with up to 79.87% of the drug released over 24 hours. ijpras.com Electrospun nanofibers have also shown sustained release kinetics, with one study reporting a cumulative drug release of 67.7 ± 3.4% in 48 hours. acs.org The release kinetics often follow models such as the Higuchi model, indicating diffusion-controlled release. jddtonline.info

Ex vivo permeation studies are typically conducted using Franz diffusion cells with excised skin (e.g., rat, porcine) or synthetic membranes. A study on Luliconazole-NLC gel showed a cumulative drug permeation of 71.8 ± 3.7 µg/cm² after 24 hours, which was significantly higher than that of a simple Luliconazole gel (50.9 ± 4.2 µg/cm²). nih.gov Another study on an invasomes gel reported a 2.47-fold higher permeation compared to a pure Luliconazole gel. nih.gov These results highlight the potential of novel formulations to enhance the skin permeation of Luliconazole.

Table 5: Comparative In Vitro Drug Release and Permeation Data

| Formulation Type | In Vitro Release | Ex Vivo Permeation |

|---|---|---|

| Nanoemulsion | ~80% in 96h | Not Specified |

| Niosomal Gel | 79.87% in 24h | Outperformed regular topical gel |

| NLC Gel | Improved dissolution rate | 71.8 ± 3.7 µg/cm² in 24h |

| Electrospun Nanofibers | 67.7 ± 3.4% in 48h | Not Specified |

| Invasomes Gel | Not Specified | 2.47-fold higher than pure drug gel |

Data compiled from multiple research articles. nih.govijpras.comacs.orgnih.govnih.gov

Excipient Compatibility and Stability in Novel Formulations

Ensuring the compatibility of Luliconazole with various excipients is a fundamental step in the development of stable and effective formulations. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are employed for this purpose. afjbs.comimpactfactor.org

FTIR studies have been conducted on physical mixtures of Luliconazole and various excipients used in nanoformulations, such as lipids and polymers. The absence of significant shifts in the characteristic peaks of Luliconazole in the FTIR spectra of the mixtures indicates the absence of chemical interactions. afjbs.comimpactfactor.org For example, the characteristic peaks of Luliconazole at 3112 cm⁻¹ (CH aromatic stretching), 3041 cm⁻¹ (C=C aromatic ring), and 1326 cm⁻¹ (SH stretching) were found to be retained in physical mixtures with excipients, confirming their compatibility. afjbs.com DSC analysis further supports these findings by showing that the drug is encapsulated within the formulation matrix without undergoing any incompatible thermal events. afjbs.comimpactfactor.org Stability studies on these novel formulations, conducted under accelerated conditions, have also demonstrated their ability to maintain their physicochemical properties over time. impactfactor.org

Strategies for Improving Solubility and Permeability of the Compound